REACTION_CXSMILES
|
Br[C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=[O:5].[CH:10]1(B(O)O)[CH2:12][CH2:11]1.C1(P(C2CCCCC2)C2CCCCC2)CCCCC1.C1(C)C=CC=CC=1.O>C(OCC)(=O)C.[Cl-].[Na+].O.CC([O-])=O.CC([O-])=O.[Pd+2]>[CH:10]1([C:2]2[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=2[CH:4]=[O:5])[CH2:12][CH2:11]1 |f:6.7.8,9.10.11|
|
Name
|
|
Quantity
|
1.264 mL
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=O)C=CC=C1
|
Name
|
|
Quantity
|
1.207 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)B(O)O
|
Name
|
potassium phosphate tribasic N-hydrate
|
Quantity
|
8.031 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
303.139 mg
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)P(C1CCCCC1)C1CCCCC1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
brine
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Name
|
|
Quantity
|
121.343 mg
|
Type
|
catalyst
|
Smiles
|
CC(=O)[O-].CC(=O)[O-].[Pd+2]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 60 mL reaction
|
Type
|
CUSTOM
|
Details
|
The mixture is then thoroughly degassed
|
Type
|
TEMPERATURE
|
Details
|
cool to room temperature
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry the organic layer over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purify by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with hexanes
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |